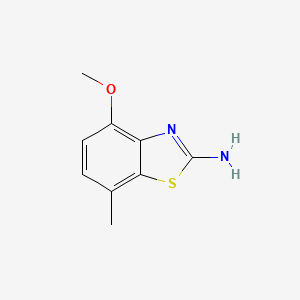

4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-7-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-5-3-4-6(12-2)7-8(5)13-9(10)11-7/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFSLCTUFLBWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365976 | |

| Record name | 4-methoxy-7-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88686-30-0 | |

| Record name | 4-methoxy-7-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold in Modern Drug Discovery

The 2-aminobenzothiazole moiety is a privileged heterocyclic scaffold that forms the core structure of a multitude of biologically active compounds.[1] Its unique structural and electronic properties have rendered it a cornerstone in the field of medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The strategic functionalization of the 2-aminobenzothiazole core allows for the fine-tuning of its physicochemical properties, enabling targeted interactions with various biological macromolecules. This guide provides a comprehensive, in-depth technical overview of a robust and widely applicable pathway for the synthesis of a specific derivative, 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine, a compound of interest for further pharmacological investigation.

Strategic Synthesis Pathway: The Hugerschoff Reaction

The synthesis of this compound is most effectively achieved through a variation of the classic Hugerschoff reaction. This method involves the initial formation of a substituted arylthiourea from the corresponding aniline, followed by an oxidative cyclization to yield the desired 2-aminobenzothiazole. This approach is favored for its reliability and adaptability to a wide range of substituted anilines.

The overall transformation can be visualized as a two-step, one-pot process:

-

Thiocyanation of the Arylamine: The reaction is initiated by the in-situ formation of thiocyanogen, a potent electrophile, which then attacks the electron-rich aromatic ring of the starting aniline.

-

Intramolecular Cyclization: The resulting thiocyanate intermediate is unstable and readily rearranges to an arylthiourea, which then undergoes an intramolecular electrophilic substitution, followed by oxidation, to form the stable benzothiazole ring system.

Visualizing the Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methoxy-6-methylaniline | 137.18 | 13.7 g | 0.1 |

| Ammonium Thiocyanate | 76.12 | 15.2 g | 0.2 |

| Glacial Acetic Acid | 60.05 | 200 mL | - |

| Bromine | 159.81 | 16.0 g (5.1 mL) | 0.1 |

| Ethanol | 46.07 | As needed | - |

| Sodium Hydroxide (10% aq.) | 40.00 | As needed | - |

Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 13.7 g (0.1 mol) of 3-methoxy-6-methylaniline and 15.2 g (0.2 mol) of ammonium thiocyanate in 200 mL of glacial acetic acid.

-

Thiocyanation: Cool the reaction mixture to 0-5°C in an ice-salt bath. While maintaining this temperature, add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid dropwise from the dropping funnel over a period of 30-45 minutes with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

Cyclization: After the addition of bromine is complete, continue stirring the mixture at 0-5°C for an additional 2 hours. The color of the reaction mixture will typically change from a deep red-brown to a lighter orange or yellow.

-

Reaction Completion and Work-up: Remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux for 1 hour to ensure complete cyclization.

-

Isolation of the Product: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring. A precipitate will form. Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 8.

-

Purification: Filter the crude product using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral. Recrystallize the crude solid from ethanol to yield pure this compound as a crystalline solid. Dry the final product in a vacuum oven at 60°C.

Mechanism of the Reaction

The synthesis proceeds through a well-established mechanism. Initially, bromine reacts with ammonium thiocyanate to form the highly electrophilic thiocyanogen ((SCN)₂).

Caption: Key mechanistic steps in the Hugerschoff synthesis.

The thiocyanogen then undergoes an electrophilic aromatic substitution on the aniline ring, preferentially at the position para to the activating amino group. The resulting arylthiocyanate is unstable and rapidly rearranges to the more stable arylthiourea intermediate. Finally, an intramolecular cyclization, driven by the nucleophilic attack of the sulfur atom onto the aromatic ring, followed by oxidation (aromatization), affords the final 2-aminobenzothiazole product.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic and physical methods.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂OS |

| Molecular Weight | 194.26 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 165-166 °C[4] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, the methyl group, and the amine protons. The aromatic protons on the benzothiazole ring will appear as a set of doublets or multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The methoxy protons will be a sharp singlet at approximately δ 3.8-4.0 ppm, and the methyl protons will also be a singlet around δ 2.3-2.5 ppm. The amine protons will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Characteristic signals for the aromatic carbons will be observed in the δ 110-160 ppm range. The carbon of the methoxy group will resonate around δ 55-60 ppm, and the methyl carbon will appear at approximately δ 15-20 ppm. The C2 carbon of the benzothiazole ring, bonded to the amino group and the sulfur and nitrogen atoms, will have a characteristic chemical shift in the δ 160-170 ppm region.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z 194, corresponding to the molecular weight of this compound. Fragmentation patterns can provide further structural information.

Conclusion and Future Perspectives

The synthesis of this compound via the Hugerschoff reaction provides a reliable and efficient route to this valuable heterocyclic compound. The detailed protocol and characterization data presented in this guide serve as a comprehensive resource for researchers in drug discovery and organic synthesis. The versatility of the 2-aminobenzothiazole scaffold ensures that this and related derivatives will continue to be of significant interest for the development of novel therapeutic agents. Further derivatization of the amino group or the aromatic ring can lead to the generation of libraries of compounds for high-throughput screening and the exploration of structure-activity relationships.

References

physicochemical properties of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Executive Summary

This guide provides a comprehensive analysis of the core , a heterocyclic compound belonging to the versatile benzothiazole family. Benzothiazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The specific substitutions of a methoxy group at the 4-position and a methyl group at the 7-position, combined with the 2-amino group, confer a unique set of properties that are critical for its behavior in biological systems. This document, intended for researchers and drug development professionals, delves into the molecular structure, solid-state properties, solubility, lipophilicity, and ionization characteristics of this compound. Furthermore, it provides detailed, field-proven experimental protocols for the determination of these key parameters, emphasizing the causal relationships between molecular structure and functional properties to inform rational drug design and development.

Introduction to the Benzothiazole Scaffold

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind to a diverse array of biological targets. The utility of this scaffold is exemplified by its presence in compounds with demonstrated anticancer, anti-inflammatory, and neuroprotective activities.[1][2] The subject of this guide, this compound, combines this potent core with specific functional groups that modulate its physicochemical profile. The electron-donating methoxy and methyl groups are expected to influence the electron density of the aromatic system, thereby affecting properties like pKa and metabolic stability. The 2-amino group is a critical site for hydrogen bonding and serves as the primary basic center, governing the compound's ionization state at physiological pH. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for optimizing its potential as a therapeutic agent.

Molecular Structure and Core Properties

The foundational characteristics of a compound dictate its behavior. The key identifiers and structural details for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 88686-30-0 | [3][4] |

| Molecular Formula | C₉H₁₀N₂OS | [4] |

| Molecular Weight | 194.25 g/mol | Calculated |

| IUPAC Name | This compound | [3] |

| SMILES | COC1=C2N=C(N)SC2=C(C)C=C1 | [3] |

| InChIKey | BPFSLCTUFLBWNK-UHFFFAOYSA-N | [3] |

Key Physicochemical Properties and Their Implications

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. This section explores the critical parameters for this compound and their direct implications for drug development.

Melting Point and Solid-State Properties

The melting point of a compound provides insight into the stability of its crystal lattice. A higher melting point generally indicates stronger intermolecular forces, which can, in turn, affect solubility and dissolution rate—two critical factors for oral bioavailability.

-

Experimental Value: 165-166 °C[3]

Expert Insight: A melting point in this range is indicative of a stable, well-ordered crystalline solid. This stability can be advantageous for formulation and long-term storage. However, the energy required to break this lattice during dissolution may present a challenge. For orally administered drugs, a high melting point can sometimes correlate with lower solubility, necessitating formulation strategies such as particle size reduction or the use of amorphous dispersions to enhance the dissolution rate.

Aqueous Solubility

Solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed. While no specific solubility data exists for this exact molecule, data for the closely related 2-amino-4-methoxybenzothiazole shows it to be poorly soluble ("less than 1 mg/mL").[5]

Expert Insight: The structure of this compound presents a classic challenge in drug design: balancing polar, solubility-enhancing features (the 2-amino group) with nonpolar, lipophilic moieties (the benzothiazole core, methyl, and methoxy groups). The poor solubility of its analogues suggests that this compound is likely to be a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility). This necessitates early-stage formulation work and may guide analogue design towards incorporating more polar or ionizable groups to improve aqueous solubility.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. No experimental LogP value is publicly available for this compound.

Expert Insight: The fused aromatic ring system, along with the methyl and methoxy substituents, contributes to the lipophilic character of the molecule. In contrast, the 2-amino group provides a degree of hydrophilicity. A balanced LogP (typically in the range of 1-3 for oral drugs) is often desired. Too high a LogP can lead to poor solubility, high plasma protein binding, and rapid metabolism, while too low a LogP can result in poor membrane permeability. Computational models can provide an initial estimate (cLogP), which should be confirmed experimentally.

Ionization Constant (pKa)

The pKa value defines the pH at which a compound is 50% ionized. For this compound, the primary basic center is the 2-amino group. Its pKa will determine the charge state of the molecule in different physiological compartments, which profoundly impacts solubility, permeability, and target binding.

Expert Insight: The pKa of the parent 2-aminobenzothiazole is approximately 4.2. The presence of electron-donating groups (methoxy and methyl) on the benzene ring is expected to increase the electron density on the heterocyclic system, potentially making the exocyclic amino group slightly more basic (i.e., raising the pKa) compared to the unsubstituted parent. A pKa in the range of 4-6 would mean the compound is partially protonated (cationic) in the acidic environment of the stomach but predominantly neutral at the pH of the small intestine (pH ~6.5) and blood (pH 7.4). This switch from charged to neutral is often beneficial for balancing solubility (charged form) and membrane permeability (neutral form).

Experimental Methodologies

To ensure scientific integrity, theoretical predictions must be validated by robust experimental data. The following protocols describe standard, reliable methods for determining the key physicochemical properties discussed.

Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Scan (Optional but Recommended): Perform a quick heating ramp (10-20 °C/min) to get an approximate melting range. This prevents spending excessive time in the final, precise measurement.

-

Precise Measurement: Cool the apparatus to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C/min).

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.

Protocol for Kinetic Solubility Assessment

This high-throughput method is essential in early drug discovery for ranking compounds. It measures the solubility of a compound after precipitating from a DMSO stock solution into an aqueous buffer.

Causality: This method mimics the situation where a compound, often stored in DMSO, is introduced into an aqueous biological medium. It measures the concentration of the compound that remains in solution after precipitation has occurred, providing a practical, rather than thermodynamic, measure of solubility.

Caption: Workflow for a 96-well plate-based kinetic solubility assay.

Protocol for pKa Determination via Potentiometric Titration

This classic method provides a highly accurate measure of a compound's pKa by monitoring pH changes during titration with an acid or base.

Causality: This protocol relies on the Henderson-Hasselbalch equation. By adding a strong acid (HCl) to a solution of the basic compound, we can generate a titration curve (pH vs. volume of titrant). The point at which the compound is exactly half-neutralized corresponds to the pH where pH = pKa.

Caption: Step-by-step workflow for pKa determination by potentiometric titration.

Structure-Property Relationships (SPR)

The interplay between the different functional groups of this compound dictates its overall physicochemical profile. Understanding this relationship is key to designing improved analogues.

Caption: Structure-Property Relationships for the target molecule.

-

2-Amino Group: This is the primary driver of basicity (pKa) and provides a crucial hydrogen bond donor/acceptor site, which can aid solubility and target binding.

-

Benzothiazole Core: This large, aromatic system is the main contributor to the compound's lipophilicity and planarity, which is favorable for membrane permeability but detrimental to aqueous solubility.

-

Methoxy & Methyl Groups: These substituents increase lipophilicity, further reducing aqueous solubility. As electron-donating groups, they increase the basicity of the 2-amino group. The methoxy group also presents a potential site for Phase I metabolism (O-demethylation).

Conclusion

This compound is a compound with a physicochemical profile characteristic of many modern small-molecule drug candidates: a lipophilic core balanced by a weakly basic, polar functional group. Its high melting point suggests good solid-state stability, but its anticipated low aqueous solubility will likely be a primary hurdle in development. The weakly basic nature of the 2-amino group provides a handle for salt formation to improve solubility and allows for a favorable pH-dependent charge state that can balance the needs of dissolution and membrane permeation. The insights and experimental protocols detailed in this guide provide a robust framework for researchers to validate these properties, understand their interplay, and rationally design next-generation analogues with optimized ADME characteristics for progression as potential therapeutic agents.

References

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Methoxy-2-aminobenzothiazole | C8H8N2OS | CID 21622 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine (CAS 88686-30-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes available data on its chemical properties, synthesis, and potential biological significance, while also highlighting areas where further research is warranted.

Introduction: The Benzothiazole Scaffold in Drug Discovery

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] The versatile nature of the benzothiazole core allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The subject of this guide, this compound, represents a specific analogue with potential for further investigation and development.

Physicochemical and Structural Characteristics

This compound is a solid organic compound with the following key identifiers and properties.

| Property | Value | Source |

| CAS Number | 88686-30-0 | [5] |

| Molecular Formula | C₉H₁₀N₂OS | [5] |

| Molecular Weight | 194.25 g/mol | [5] |

| Melting Point | 165-166 °C | [5] |

| SMILES | COC1=C2N=C(N)SC2=C(C)C=C1 | [5] |

| InChIKey | BPFSLCTUFLBWNK-UHFFFAOYSA-N | [5] |

Synthesis and Characterization

A plausible synthetic route starting from 3-methoxy-6-methylaniline is outlined below. This proposed pathway is based on established methods for the synthesis of related benzothiazole derivatives.[6][7][8]

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed):

-

Thiourea Formation: To a solution of 3-methoxy-6-methylaniline in a suitable solvent (e.g., toluene), an equimolar amount of a thiocyanate salt (e.g., ammonium thiocyanate) is added, followed by the addition of an acid catalyst (e.g., hydrochloric acid). The reaction mixture is heated to reflux to facilitate the formation of the corresponding 1-(3-methoxy-6-methylphenyl)thiourea intermediate.

-

Oxidative Cyclization: The isolated thiourea intermediate is then dissolved in a suitable solvent, such as acetic acid. A solution of a halogen (e.g., bromine) in the same solvent is added dropwise at a controlled temperature. The reaction proceeds via an electrophilic cyclization to yield the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system to obtain the pure compound.

Characterization:

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. While a complete set of spectral data for this compound is not publicly available, the following techniques would be essential for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C=N stretching of the thiazole ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.[11][12]

It should be noted that some suppliers, such as Sigma-Aldrich, explicitly state that they do not provide analytical data for this compound, underscoring the need for researchers to perform their own characterization.

Potential Biological Activity and Applications in Drug Development

While direct biological studies on this compound are limited in the public domain, the broader class of benzothiazoles exhibits a wide range of pharmacological activities, suggesting potential avenues of investigation for this specific compound.

Neurodegenerative Diseases:

Research has shown that derivatives of the closely related compound, 4-methoxy-1,3-benzothiazol-2-amine, can act as inhibitors of α-synuclein and tau protein aggregation.[3][13] These proteins are implicated in the pathology of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. This suggests that this compound could serve as a valuable scaffold for the design of novel therapeutic agents targeting these conditions. The methoxy and methyl substitutions on the benzene ring could influence the compound's lipophilicity and binding affinity to these protein targets.

Enzyme Inhibition:

Benzothiazole derivatives have been investigated as inhibitors of various enzymes. For instance, certain benzothiazoles have shown inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are key targets in the treatment of Alzheimer's disease.[14][15][16] The structural features of this compound make it a candidate for screening against these and other relevant enzymes.

Anticancer and Antimicrobial Activity:

The benzothiazole nucleus is present in numerous compounds with demonstrated anticancer and antimicrobial properties.[4][17][18][19] The mechanism of action for anticancer benzothiazoles can involve various pathways, including the inhibition of protein kinases and the disruption of microtubule dynamics.[20] Similarly, antimicrobial benzothiazoles can target essential enzymes in bacteria and fungi.[21] Therefore, evaluating the cytotoxic and antimicrobial activity of this compound is a logical step in exploring its therapeutic potential.

Safety and Handling

Based on available safety data sheets, this compound is classified as hazardous. It is reported to be toxic if swallowed and is suspected of causing genetic defects. Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (gloves, lab coat, and safety glasses) and working in a well-ventilated fume hood.

Future Directions and Conclusion

This compound is a benzothiazole derivative with potential for further exploration in drug discovery and development. While current publicly available data on its synthesis, characterization, and biological activity is limited, the known pharmacological profile of the benzothiazole scaffold provides a strong rationale for its investigation.

Future research should focus on:

-

Developing and optimizing a reliable, step-by-step synthesis protocol.

-

Conducting a comprehensive spectroscopic characterization to establish a reference dataset.

-

Screening the compound for a range of biological activities, particularly in the areas of neurodegenerative diseases, oncology, and infectious diseases.

-

Investigating its mechanism of action at the molecular level to identify its biological targets.

This in-depth technical guide serves as a foundational resource for researchers embarking on the study of this promising compound. By systematically addressing the current knowledge gaps, the scientific community can unlock the full potential of this compound in the quest for novel therapeutic agents.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. 4-Methoxy-2-aminobenzothiazole(5464-79-9) 13C NMR [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. degres.eu [degres.eu]

- 12. 7-Methoxy-4-methylcoumarin [webbook.nist.gov]

- 13. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

The 2-Aminobenzothiazole Scaffold: A Technical Guide to its Biological Activities with a Focus on Methoxy and Methyl Substituted Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole moiety, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds spanning a wide therapeutic spectrum.[1][2] The fusion of a benzene ring with a thiazole ring, coupled with a reactive amino group at the 2-position, provides a unique three-dimensional structure that can engage with various biological targets. The aromatic nature of the benzothiazole core, along with the hydrogen bonding capabilities of the amino group, facilitates interactions with enzymatic active sites and receptors. Furthermore, the amenability of the scaffold to substitution at multiple positions on the benzene ring allows for the fine-tuning of its physicochemical properties and biological activity.[1]

This technical guide provides an in-depth exploration of the biological activities of 2-aminobenzothiazole derivatives, with a particular focus on the influence of methoxy and methyl substitutions. While the specific compound 2-amino-4-methoxy-7-methylbenzothiazole has been identified as a potential adenosine receptor ligand, the broader class of related derivatives has demonstrated significant promise in several key therapeutic areas, including oncology, infectious diseases, and inflammation.[2] This guide will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a framework for future drug discovery efforts centered on this versatile scaffold.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 2-aminobenzothiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][3][4][5] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Kinase Signaling Cascades

A primary mode of anticancer action for many 2-aminobenzothiazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling. Two of the most well-documented targets are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[1][3][4][5][6][7][8][9][10]

-

EGFR Inhibition: The epidermal growth factor receptor is a tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation.[4] Overexpression or mutation of EGFR is a common feature in many cancers. Certain 2-aminobenzothiazole derivatives have been shown to be potent inhibitors of EGFR kinase activity.[4]

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][6][7][8][9][10] Several 2-aminobenzothiazole compounds have been identified as inhibitors of PI3K, Akt, and/or mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][5]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of 2-aminobenzothiazole derivatives is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| OMS5 | A549 (Lung) | 22.13 - 61.03 | [3][5] |

| OMS14 | MCF-7 (Breast) | 22.13 - 61.03 | [3][5] |

| Compound 13 | HCT116 (Colon) | 6.43 | [4] |

| Compound 13 | A549 (Lung) | 9.62 | [4] |

| Compound 20 | HCT-116 (Colon) | 7.44 | [4] |

| Compound 20 | HepG2 (Liver) | 9.99 | [4] |

| Compound 20 | MCF-7 (Breast) | 8.27 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12][13]

Materials:

-

96-well cell culture plates

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

2-aminobenzothiazole derivative stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Antimicrobial Activity: A Broad Spectrum of Action

The 2-aminobenzothiazole scaffold is also a fertile ground for the discovery of novel antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[14][15][16][17]

Mechanism of Action: Targeting Essential Microbial Enzymes

The antimicrobial activity of 2-aminobenzothiazole derivatives is believed to stem from their ability to inhibit essential microbial enzymes. One such target is DNA gyrase, a topoisomerase that is crucial for bacterial DNA replication and repair.[15] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

2-aminobenzothiazole derivative stock solution (in DMSO)

-

Positive control antibiotic/antifungal

-

Standardized inoculum suspension (0.5 McFarland standard)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the 2-aminobenzothiazole derivative in the appropriate broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain 2-aminobenzothiazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders.

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are likely mediated through the inhibition of pro-inflammatory enzymes and cytokines. While the precise mechanisms for many derivatives are still under investigation, potential targets include cyclooxygenase (COX) enzymes and the production of inflammatory mediators like prostaglandins.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of novel compounds.[18][19][20][21][22]

Materials:

-

Rats or mice

-

1% Carrageenan solution in sterile saline

-

2-aminobenzothiazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Grouping: Divide the animals into several groups: a control group (vehicle only), a standard drug group, and one or more test compound groups at different doses.

-

Compound Administration: Administer the test compound, standard drug, or vehicle to the animals via oral gavage or intraperitoneal injection.

-

Induction of Inflammation: After a predetermined time (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness of each animal using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Adenosine Receptor Ligands: A Specific Role for 2-amino-4-methoxy-7-methylbenzothiazole

While extensive data on the biological activities of 2-amino-4-methoxy-7-methylbenzothiazole is not yet publicly available, a notable study has identified 2-amino-4-methoxy-7-substituted-benzothiazoles as adenosine receptor ligands.[2] Adenosine receptors, particularly the A1 and A2A subtypes, are G-protein coupled receptors that play crucial roles in various physiological processes in the cardiovascular, central nervous, and immune systems. Their modulation is a key strategy in the development of drugs for conditions such as cardiac arrhythmias, Parkinson's disease, and inflammatory disorders. The specific nature of the interaction (agonist, antagonist, or allosteric modulator) of 2-amino-4-methoxy-7-methylbenzothiazole with adenosine receptors warrants further investigation.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold is a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ease of synthetic modification of this scaffold allows for the systematic exploration of structure-activity relationships, paving the way for the design of more potent and selective drug candidates.

Future research should focus on:

-

Elucidating the precise molecular targets and mechanisms of action for the most promising 2-aminobenzothiazole derivatives.

-

Conducting in-depth preclinical studies, including in vivo efficacy and toxicity assessments, to validate the therapeutic potential of lead compounds.

-

Specifically investigating the biological activity profile of 2-amino-4-methoxy-7-methylbenzothiazole beyond its role as an adenosine receptor ligand to uncover its full therapeutic potential.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the therapeutic promise of the 2-aminobenzothiazole scaffold.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. jchr.org [jchr.org]

- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. inotiv.com [inotiv.com]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. brieflands.com [brieflands.com]

Foreword: Navigating the Uncharted Territory of a Novel Chemical Entity

An In-Depth Technical Guide on the Elucidation of the Mechanism of Action for 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

In the landscape of drug discovery and chemical biology, we often encounter novel chemical entities (NCEs) with promising, yet uncharacterized, biological activities. This compound represents one such molecule. As of the current scientific literature, a definitive, well-characterized mechanism of action (MoA) for this specific compound has not been established. This guide, therefore, takes a two-pronged approach. Firstly, it delves into the known biological activities of the broader 2-aminobenzothiazole scaffold, from which we can infer plausible hypotheses for the MoA of our target compound. Secondly, and more critically, it provides a comprehensive, field-proven framework for researchers to systematically elucidate the MoA of this NCE. This is not merely a theoretical review but a practical playbook for the rigorous scientific investigation required to translate a chemical structure into a biological function.

Part 1: The 2-Aminobenzothiazole Scaffold - A Privileged Structure in Drug Discovery

The 2-aminobenzothiazole core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its rigid, bicyclic nature and hydrogen bonding capabilities make it an excellent scaffold for designing potent and selective modulators of enzyme and receptor function. A survey of the literature reveals that compounds sharing this core structure exhibit diverse bioactivities, including but not limited to:

-

Neuroprotection: Certain 2-aminobenzothiazole derivatives have been identified as potent neuroprotective agents. A notable example is Riluzole, the first drug approved for amyotrophic lateral sclerosis (ALS). While its precise MoA is complex, it is known to involve the inhibition of glutamate release, blockade of voltage-gated sodium channels, and potentiation of neurotrophic factor signaling.

-

Kinase Inhibition: The 2-aminobenzothiazole scaffold is a common feature in a variety of kinase inhibitors targeting key enzymes in cancer and inflammatory signaling pathways. These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.

-

Antimicrobial and Antiviral Activity: The structural motif is also present in compounds with demonstrated efficacy against various pathogens, including bacteria, fungi, and viruses.

-

Monoamine Oxidase (MAO) Inhibition: Several 2-aminobenzothiazole derivatives have been shown to inhibit MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters. This activity is relevant for the treatment of depression and neurodegenerative diseases like Parkinson's.

Given this landscape, we can hypothesize that this compound may exert its biological effects through one or more of these established mechanisms. The specific substitution pattern—a methoxy group at position 4 and a methyl group at position 7—will undoubtedly play a crucial role in determining its target selectivity and potency. The electron-donating nature of the methoxy group and the lipophilicity of the methyl group will influence the molecule's pharmacokinetic and pharmacodynamic properties.

Part 2: A Practical Guide to Mechanism of Action Elucidation

The following sections outline a systematic, multi-tiered approach to de-orphanize the biological target(s) and delineate the MoA of this compound.

Tier 1: Broad Phenotypic Screening and Target Class Identification

The initial step is to cast a wide net to identify the general biological space in which the compound is active. This is achieved through broad phenotypic screening and target class identification assays.

-

Cell Line Selection: Choose a diverse panel of human cell lines representing different tissue types and disease states (e.g., cancer cell lines from different origins, neuronal cell lines, immune cell lines).

-

Compound Treatment: Plate the cells in 96-well or 384-well plates and treat with a concentration range of this compound (e.g., from 1 nM to 100 µM).

-

Staining: After a suitable incubation period (e.g., 24, 48, 72 hours), stain the cells with a cocktail of fluorescent dyes targeting the nucleus (e.g., Hoechst 33342), cytoplasm, and mitochondria (e.g., MitoTracker Red CMXRos).

-

Imaging: Acquire images using a high-content imaging system.

-

Data Analysis: Analyze the images to quantify various phenotypic parameters, including cell count (cytotoxicity/cytostaticity), nuclear morphology (apoptosis), mitochondrial membrane potential, and cell shape.

-

Causality and Interpretation: A significant reduction in cell viability in cancer cell lines might suggest a potential anticancer MoA (e.g., kinase inhibition, DNA damage). Conversely, a protective effect in neuronal cells under stress conditions (e.g., glutamate-induced excitotoxicity) would point towards a neuroprotective MoA.

Caption: A systematic workflow for elucidating the mechanism of action of a novel compound.

Tier 2: Unbiased Target Identification and Biophysical Validation

Once a general phenotypic effect is observed, the next crucial step is to identify the direct molecular target(s) of the compound.

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group for immobilization on a solid support (e.g., sepharose beads).

-

Cell Lysate Incubation: Incubate the immobilized compound with total cell lysate from the responsive cell line identified in Tier 1.

-

Washing and Elution: Perform stringent washing steps to remove non-specific protein binders. Elute the specifically bound proteins.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-treated sample compared to a control (beads only).

-

Trustworthiness and Self-Validation: This experiment should include a competition control where the cell lysate is co-incubated with the immobilized probe and an excess of the free (non-immobilized) this compound. A genuine binding partner will show significantly reduced binding to the beads in the presence of the free compound.

-

Protein Immobilization: Immobilize the purified candidate target protein (identified from chemical proteomics) onto an SPR sensor chip.

-

Compound Injection: Inject a series of concentrations of this compound over the chip surface.

-

Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the binding of the compound to the protein.

-

Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

Quantitative Data Summary:

| Parameter | Description | Typical Units |

| KD (Dissociation Constant) | The concentration of ligand at which half of the target protein is occupied. A lower KD indicates higher binding affinity. | nM, µM, mM |

| ka (Association Rate) | The rate at which the compound binds to the target. | M⁻¹s⁻¹ |

| kd (Dissociation Rate) | The rate at which the compound dissociates from the target. | s⁻¹ |

Tier 3: Cellular Target Engagement and Pathway Analysis

Confirming that the compound interacts with its target in a live-cell context and modulates downstream signaling is the final and most definitive step.

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the treated cells across a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Expertise and Interpretation: Ligand binding stabilizes a protein, leading to an increase in its melting temperature. Therefore, in the compound-treated cells, the target protein will remain soluble at higher temperatures compared to the vehicle-treated cells. This provides strong evidence of target engagement in a physiological setting.

If this compound were found to be a kinase inhibitor (e.g., targeting MEK1/2), we would expect to see specific changes in the downstream signaling pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the test compound.

Conclusion

While the specific mechanism of action for this compound remains to be definitively elucidated, its structural alerts, based on the well-established 2-aminobenzothiazole scaffold, provide several plausible starting points for investigation. The true scientific endeavor lies not in speculation but in rigorous, systematic experimentation. The multi-tiered approach detailed in this guide—from broad phenotypic screening to specific biophysical and cellular validation—provides a robust framework for any research team to successfully unravel the biological function of this, and any other, novel chemical entity. This process is fundamental to the advancement of pharmacology and the development of new therapeutic agents.

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

The 2-aminobenzothiazole core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of pharmacological activities. Its rigid bicyclic system, rich in heteroatoms, provides an excellent framework for designing molecules that can interact with high specificity and affinity with various biological targets. This guide focuses on a specific derivative, 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine , a compound whose therapeutic potential is yet to be fully elucidated. The presence of a methoxy group at the 4-position and a methyl group at the 7-position on the benzothiazole ring are key structural features that are anticipated to significantly influence its biological activity profile. This document will provide a comprehensive exploration of the most probable therapeutic targets for this compound, grounded in the extensive research on related benzothiazole derivatives and supported by structure-activity relationship (SAR) analyses. The insights provided herein are intended to guide researchers and drug development professionals in their efforts to unlock the therapeutic potential of this promising molecule.

Prioritized Potential Therapeutic Targets

Based on a thorough analysis of the existing literature on 2-aminobenzothiazole derivatives, three high-priority potential therapeutic targets have been identified for this compound:

-

Phosphoinositide 3-Kinase (PI3K) for oncological applications.

-

Acetylcholinesterase (AChE) for neurodegenerative disorders.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) for metabolic diseases.

The following sections will delve into the scientific rationale for the selection of each of these targets, propose a potential mechanism of action, and provide detailed experimental protocols for target validation.

Phosphoinositide 3-Kinase (PI3K): A Prime Target in Oncology

The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a highly attractive target for anticancer drug development.[1][2] Several studies have demonstrated that 2-aminobenzothiazole derivatives can effectively inhibit PI3K isoforms.[3][4]

Scientific Rationale and Proposed Mechanism of Action

The rationale for considering PI3K as a target for this compound is based on the known activity of related compounds. The 2-aminobenzothiazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The methoxy and methyl substituents on the benzene ring are expected to modulate the electronic and steric properties of the molecule, potentially enhancing its affinity and selectivity for specific PI3K isoforms.

It is hypothesized that the 2-amino group of the benzothiazole core forms a critical hydrogen bond with the hinge region of the PI3K kinase domain. The methoxy and methyl groups could then occupy adjacent hydrophobic pockets, contributing to the overall binding affinity. By occupying the ATP-binding site, the compound would act as a competitive inhibitor, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), thereby inhibiting the downstream signaling cascade that promotes cell growth, proliferation, and survival.

Visualization of the PI3K Signaling Pathway

References

- 1. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

solubility of "4-Methoxy-7-methyl-1,3-benzothiazol-2-amine" in different solvents

An In-Depth Technical Guide to the Solubility of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a chemical compound is a critical physicochemical parameter that profoundly influences its behavior in biological and chemical systems. For professionals in drug discovery and development, understanding a compound's solubility is fundamental to designing effective in vitro assays, developing suitable formulations for in vivo studies, and predicting oral bioavailability.[1] This guide provides a comprehensive technical overview of the solubility of This compound , a heterocyclic compound of interest within medicinal chemistry. Due to the absence of extensive published quantitative data for this specific molecule, this document emphasizes the foundational principles governing its solubility, provides a theoretical solubility profile based on its structure, and presents detailed, field-proven experimental protocols for its empirical determination.

Core Concepts: Physicochemical Properties and Structural Analysis

The solubility of this compound is dictated by its molecular structure, which integrates a semi-rigid benzothiazole core with functional groups that modulate its polarity, hydrogen bonding capacity, and crystal lattice energy. A thorough analysis of its key physicochemical properties is the first step in predicting its behavior in various solvents.

Molecular Structure: The molecule consists of a bicyclic benzothiazole system with three key substituents:

-

2-amino group (-NH₂): A primary amine that can act as both a hydrogen bond donor and acceptor. This group significantly increases the potential for interaction with polar protic solvents.

-

4-methoxy group (-OCH₃): An electron-donating group that contributes to the molecule's polarity. The oxygen atom can act as a hydrogen bond acceptor.

-

7-methyl group (-CH₃): A nonpolar, hydrophobic group that slightly increases the molecule's lipophilicity.

The interplay between the polar amine and methoxy groups and the largely aromatic, hydrophobic benzothiazole backbone creates a molecule with moderate polarity.

Table 1: Key Physicochemical Properties of this compound

| Property | Value / Predicted Value | Significance for Solubility | Reference |

| Molecular Formula | C₉H₁₀N₂OS | Provides the atomic composition. | [2] |

| Molecular Weight | 194.26 g/mol | Influences diffusion and dissolution rates. | [2] |

| Melting Point | 165-166 °C | A relatively high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by the solvent for dissolution to occur. This implies that significant solvent-solute interactions are required. | [2] |

| Predicted XLogP3 | ~2.5 - 3.0 | This predicted value indicates moderate lipophilicity. Compounds in this range often exhibit a mixed solubility profile, with limited solubility in both highly polar (aqueous) and very nonpolar (alkane) solvents. | |

| Predicted pKa | Basic pKa: ~4.5-5.5 | The 2-amino group is basic, allowing the compound to become protonated and form a soluble salt in acidic aqueous solutions (pH < pKa). |

Theoretical Solubility Profile

Based on the "like dissolves like" principle, we can predict the qualitative solubility of this compound in common laboratory solvents.[3] The key is to match the polarity and hydrogen bonding characteristics of the solute and solvent.

Table 2: Predicted Qualitative Solubility

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble | These solvents can engage in hydrogen bonding with the amine and methoxy groups. Solubility in water is expected to be limited by the hydrophobic benzothiazole core but can be significantly increased at acidic pH due to salt formation. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Very Soluble | Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for this type of molecule. Their high polarity and ability to accept hydrogen bonds effectively solvate the polar functional groups without the steric hindrance of a solvent hydrogen-bonding network. |

| Nonpolar | Hexane, Toluene | Slightly Soluble to Insoluble | These solvents lack the polarity and hydrogen-bonding capability to overcome the compound's crystal lattice energy and solvate its polar functional groups effectively. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have a moderate dipole moment and can interact with the benzothiazole ring system, but they are not strong hydrogen bond partners, which may limit the maximum achievable concentration. |

Experimental Determination of Solubility: Protocols and Causality

Since empirical data is paramount, researchers must be equipped with robust methods to measure solubility accurately. The choice of method often depends on the stage of research; high-throughput kinetic assays are common in early discovery, while the more rigorous thermodynamic shake-flask method is the gold standard for lead optimization and pre-formulation.[4][5]

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This method measures the true equilibrium solubility of a compound and is considered the definitive standard.[6][7] It involves adding an excess of the solid compound to a solvent and allowing it to reach equilibrium over an extended period.

-

Preparation: Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a clear glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol).

-

Equilibration: Seal the vial tightly and place it in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).[4] The extended incubation is critical to allow the dissolution and potential recrystallization processes to stabilize.

-

Phase Separation: After incubation, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle. To separate the saturated supernatant from the excess solid, either:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Carefully withdraw an aliquot of the suspension and filter it through a low-binding filter (e.g., a 0.45 µm PVDF syringe filter). The first few drops should be discarded to saturate the filter membrane and prevent loss of the analyte.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in the test solvent (or a solvent mixture if dilution is needed).

-

Dilute the saturated filtrate with an appropriate solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standards and the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.

-

Calculate the concentration of the saturated solution using the calibration curve, correcting for any dilution factors. The result is reported in units such as µg/mL or µM.

-

References

- 1. 4-Methoxy-2-aminobenzothiazole | C8H8N2OS | CID 21622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole | 1204296-73-0 | Benchchem [benchchem.com]

- 4. bldpharm.com [bldpharm.com]

- 5. 7-Benzothiazolamine, 4-chloro-2-methoxy- | C8H7ClN2OS | CID 1214915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis and Evaluation of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine for Anticancer Research

Abstract

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds can influence numerous biological pathways, acting as inhibitors of kinases, tubulin polymerization, and topoisomerases, or inducing apoptosis through various signaling cascades.[2][4] This document provides a comprehensive guide for the synthesis, characterization, and preliminary anticancer evaluation of a specific derivative, 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine . The protocols are designed for researchers in oncology, medicinal chemistry, and drug development, offering not just procedural steps but also the underlying scientific rationale to empower effective experimentation and interpretation.

Introduction: The Significance of Benzothiazoles in Oncology

Benzothiazole and its derivatives are heterocyclic compounds that have garnered significant attention over the past few decades for their therapeutic potential.[5] In cancer research, their importance is underscored by the ability of certain analogues to exhibit selective cytotoxicity against tumor cells.[6] The mechanism of action is often multifactorial; for instance, some derivatives induce apoptosis, arrest the cell cycle, or interfere with DNA replication.[1][7] The substitution pattern on the benzothiazole ring system is critical, as it modulates the compound's physicochemical properties and its interaction with biological targets.[8] The presence of methoxy and methyl groups, as in the title compound, can enhance lipophilicity and alter electronic distribution, potentially increasing cell permeability and target engagement.[1] This guide focuses on providing a robust and reproducible framework for synthesizing this compound and assessing its potential as a novel anticancer agent.

Synthesis Workflow and Protocol

The synthesis of 2-aminobenzothiazoles is a classic transformation in heterocyclic chemistry. The most common and direct method, known as the Hugershoff reaction, involves the electrophilic cyclization of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in an acidic medium like acetic acid.[9] This approach is efficient for generating the desired scaffold.

Caption: Overall workflow for the synthesis and characterization of the target compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazole derivatives.[9]

Materials:

-

3-Methoxy-6-methylaniline (Starting Material)

-

Sodium thiocyanate (NaSCN)

-

Glacial Acetic Acid (CH₃COOH)

-

Bromine (Br₂)

-

Ammonium Hydroxide (NH₄OH) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexane and Ethyl Acetate (for eluent)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1 equivalent of 3-Methoxy-6-methylaniline and 2.2 equivalents of sodium thiocyanate in glacial acetic acid.

-

Rationale: Acetic acid serves as the solvent and provides the acidic environment necessary for the reaction. An excess of thiocyanate ensures the reaction goes to completion.

-

-

Bromination: Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C. Add a solution of 1.1 equivalents of bromine dissolved in glacial acetic acid dropwise via the dropping funnel over 30-45 minutes. Ensure the temperature does not rise above 10°C.

-

Rationale: The reaction is exothermic. Slow, cooled addition of bromine is critical to prevent unwanted side reactions and ensure selective formation of the thiocyanogen intermediate, which is the key electrophile for the cyclization step.

-

-

Reaction Progression: After the bromine addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing crushed ice. This will precipitate the crude product hydrobromide salt.

-

Neutralization: Carefully neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is approximately 8-9. This deprotonates the amine and precipitates the free base of the product.

-

Rationale: The product is formed as a salt in the acidic medium. Basification is required to isolate the neutral organic compound, making it extractable into an organic solvent.

-

-

Extraction: Filter the solid precipitate and wash it with cold water. Alternatively, if no solid precipitates, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by either recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane-ethyl acetate gradient system.

Physicochemical and Spectroscopic Characterization

Validation of the synthesized compound's identity and purity is a cornerstone of scientific integrity. The following table summarizes the expected properties for This compound .

| Property | Expected Value / Data |

| CAS Number | 88686-30-0[10] |

| Molecular Formula | C₉H₁₀N₂OS |

| Molecular Weight | 194.25 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid. |

| Melting Point | 165-166 °C[10] |

| ¹H NMR (CDCl₃) | Predicted shifts (δ, ppm): ~7.5-7.8 (br s, 2H, -NH₂), ~6.8-7.2 (m, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.4 (s, 3H, -CH₃). The exact shifts and coupling constants of aromatic protons need experimental determination. |

| ¹³C NMR (CDCl₃) | Predicted shifts (δ, ppm): ~168 (C=N), ~150-155 (Ar-C-O), ~110-145 (other Ar-C), ~56 (-OCH₃), ~15-20 (-CH₃). |

| Mass Spec (ESI+) | Expected m/z: 195.06 [M+H]⁺. |

Protocols for In Vitro Anticancer Evaluation

Once synthesized and characterized, the compound must be evaluated for its biological activity. The following are standard, robust protocols for an initial assessment of anticancer potential.[11][12]

Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13][14]

Objective: To determine the concentration-dependent cytotoxic/cytostatic effect of the synthesized compound on cancer cell lines and calculate the IC₅₀ (half-maximal inhibitory concentration).

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the title compound in DMSO. Make serial dilutions in the cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add 100 µL of these dilutions to the appropriate wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Assay)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Objective: To determine if the compound induces programmed cell death (apoptosis).

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat them with the compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Rationale: In early apoptosis, phosphatidylserine translocates to the outer cell membrane and is bound by Annexin V-FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

-

Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells immediately using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

-

Potential Mechanisms of Action

Benzothiazole derivatives exert their anticancer effects through diverse mechanisms. Understanding these potential pathways is crucial for guiding further research.

Caption: Potential anticancer mechanisms of action for benzothiazole derivatives.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]